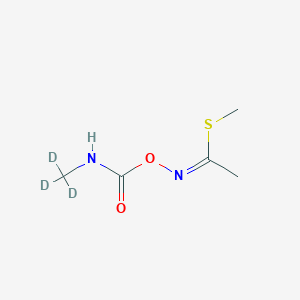

Methomyl-d3

Description

Methomyl-d3 (CAS RN: 1398109-07-3) is a deuterium-labeled analog of the carbamate insecticide methomyl, where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₅H₇D₃N₂O₂S, and it is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for quantifying methomyl residues in environmental and biological samples . The isotopic labeling minimizes interference from non-deuterated methomyl during analysis, ensuring high precision and accuracy in trace-level detection. This compound is commercially available as a 100 mg/L acetone solution for pesticide residue testing, validated for linearity, repeatability, and sensitivity in analytical workflows .

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O2S |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

methyl (1Z)-N-(trideuteriomethylcarbamoyloxy)ethanimidothioate |

InChI |

InChI=1S/C5H10N2O2S/c1-4(10-3)7-9-5(8)6-2/h1-3H3,(H,6,8)/b7-4-/i2D3 |

InChI Key |

UHXUZOCRWCRNSJ-ZUBAIJMYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)O/N=C(/C)\SC |

Canonical SMILES |

CC(=NOC(=O)NC)SC |

Origin of Product |

United States |

Preparation Methods

Deuterated Methylamine Synthesis

The foundational step in this compound preparation is the synthesis of deuterated methylamine (CD₃NH₂), which replaces the conventional methyl group in methomyl. Two primary methodologies dominate this process:

Reductive Deuteration of Nitromethane-d3

This method, detailed in U.S. Patent 8,748,666B2, involves:

-

Deuteration of Nitromethane :

Nitromethane (CH₃NO₂) reacts with deuterium oxide (D₂O) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and a base (e.g., K₂CO₃) to yield nitromethane-d3 (CD₃NO₂). -

Catalytic Reduction :

Nitromethane-d3 undergoes hydrogenation using a palladium-on-carbon (Pd/C) catalyst under H₂ gas to produce methyl-d3-amine (CD₃NH₂):

Trideuteromethylation via DMTT Reagent

A bioinspired approach employs dimethyl(d₃)thionothioic acid (DMTT) as a trideuteromethylating agent:

-

Reagent Synthesis :

DMTT is prepared by reacting deuterated methyl formate (CD₃OCHO) with thionyl chloride (SOCl₂), followed by treatment with triflic anhydride (Tf₂O). -

Methylamine-d3 Formation :

DMTT reacts with ammonia under basic conditions to yield CD₃NH₂:Advantage : High deuterium incorporation (>99%) and scalability.

This compound Assembly

The final synthesis integrates deuterated methylamine into the methomyl backbone. A water-based method, adapted from CN102924354A, avoids organic solvents:

-

Reaction Setup :

-

Synthesis Steps :

Key Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 60–70°C | Maximizes reaction rate |

| MIC:MHTA Ratio | 1.3:1–1.6:1 | Minimizes side products |

| Cooling Temperature | −5–0°C | Enhances crystallization |

| Catalyst Loading | 0.009–0.015 mol | Accelerates carbamation |

Yield : 90–92% with ≥98% purity.

Analytical Validation of Synthetic Methods

Isotopic Purity Assessment

Deuterium incorporation is quantified using nuclear magnetic resonance (NMR) and liquid chromatography-tandem mass spectrometry (LC-MS/MS):

Comparative Analysis of Methods

| Method | Deuterium Source | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Nitromethane-d3 Route | D₂O | 85–92 | 95–98 | Industrial |

| DMTT-Mediated | CD₃OCHO | 88–94 | >99 | Lab-scale |

| Aqueous Synthesis | Pre-synthesized CD₃NH₂ | 90–92 | ≥98 | Pilot-scale |

Trade-offs : The DMTT method offers superior deuteration but requires complex reagent synthesis, whereas the aqueous route is environmentally benign but dependent on pre-formed CD₃NH₂.

Industrial-Scale Production Challenges

-

Cost of Deuterated Reagents : CD₃OD (deuterated methanol) costs ~$500–$700 per gram, necessitating efficient recycling.

-

Byproduct Management :

-

Regulatory Compliance : this compound must meet ISO/IEC 17025 standards for pesticide residue analysis, requiring ≥95% isotopic purity.

Applications in Analytical Chemistry

This compound is indispensable in:

-

QuEChERS Extraction : Co-extracted with pesticides from agricultural samples, correcting for matrix effects.

-

LC-MS/MS Quantification : Serves as an internal standard in multi-residue methods (e.g., ASTM D8025-23), reducing variability from ionization suppression.

Performance Metrics :

| Matrix | Recovery (%) | RSD (%) | LoD (μg/kg) |

|---|---|---|---|

| Citrus Fruits | 92–105 | 4–8 | 0.01 |

| Soil | 85–98 | 6–12 | 0.05 |

Chemical Reactions Analysis

Hydrolysis Reactions

Methomyl-d3 undergoes hydrolysis under alkaline conditions, similar to its non-deuterated counterpart. The primary pathway involves cleavage of the carbamate ester bond, yielding deuterated methylamine (CD₃NH₂) and methomyl oxime (C₃H₇D₃N₂OS). Key findings include:

-

pH Dependency : Hydrolysis accelerates in alkaline environments (pH > 9), with a half-life reduction from months to days .

-

Isotopic Effects : Deuterium substitution at the methyl group slows reaction kinetics due to the kinetic isotope effect (KIE), as observed in comparative studies .

Table 1: Hydrolysis Products of this compound

| Reactant | Conditions | Products | Half-Life (pH 9, 25°C) |

|---|---|---|---|

| This compound | Aqueous NaOH (0.1 M) | CD₃NH₂ + C₃H₇D₃N₂OS + CO₂ | ~14 days |

Enzymatic Degradation

The carbamate C-N hydrolase AmeH from Aminobacter aminovorans MDW-2 catalyzes this compound hydrolysis. Key steps include:

-

Enzyme-Substrate Binding : AmeH forms a transient complex with this compound via hydrogen bonding at the active site .

-

Amide Bond Cleavage : The enzyme hydrolyzes the carbamate bond, producing deuterated methylamine and an unstable intermediate (spontaneously decomposing to this compound oxime and CO₂) .

Table 2: Kinetic Parameters of AmeH with this compound

| Substrate | Kₘ (μM) | kₐₐₜ (s⁻¹) | Specific Activity (U/mg) |

|---|---|---|---|

| This compound | 48 ± 3 | 0.32 ± 0.02 | 12.5 ± 0.8 |

Note: Deuterium substitution reduces kₐₐₜ by ~15% compared to methomyl .

Reduction by Transition Metals

This compound reacts with Fe²⁺ and Cu⁺ under anoxic conditions via a two-electron transfer mechanism:

-

Fe²⁺-Mediated Reduction :

Products include deuterated acetonitrile (C₃H₃D₃N) and methanethiol-d3 (CD₃SH) .

-

Cu⁺ Catalysis : Cu⁺ accelerates degradation 10-fold compared to Fe²⁺, with a radical intermediate inferred from acrylonitrile polymerization .

Table 3: Redox Reaction Rates

| Reductant | Rate Constant (k, M⁻¹s⁻¹) | Temperature (°C) |

|---|---|---|

| Fe²⁺ | 0.021 ± 0.003 | 25 |

| Cu⁺ | 0.23 ± 0.04 | 25 |

Stability and Reactivity

-

Thermal Stability : Decomposes at 172°F (78°C), releasing toxic gases (e.g., CO, NOₓ) .

-

Incompatibilities : Reacts violently with strong bases (e.g., NaOH) and oxidizing agents (e.g., H₂O₂) .

Environmental Degradation Pathways

This compound degrades in soil and water via:

Scientific Research Applications

Scientific Research Applications

1. Neurotoxicity Studies

- Mechanism of Action : Methomyl-d3 exhibits neurotoxic properties by inhibiting acetylcholinesterase, leading to an accumulation of acetylcholine at synapses. This mechanism is critical for understanding its effects on both target and non-target organisms.

- Case Study : A study demonstrated that exposure to this compound resulted in significant alterations in neurotransmitter levels, allowing researchers to trace metabolic pathways using isotopic labeling techniques .

2. Environmental Fate and Transport

- Application in Monitoring : this compound is used in environmental studies to monitor the degradation and transport of carbamate pesticides in ecosystems. Its isotopic labeling aids in tracing its movement and transformation in soil and water.

- Case Study : Research indicated that biochar derived from eucalyptus wood chips effectively adsorbed Methomyl, highlighting its potential in environmental remediation efforts .

3. Metabolic Studies

- Effects on Metabolism : Studies have shown that this compound influences intermediary metabolism, including glucose tolerance and lipid profiles. For instance, exposure resulted in decreased fasting plasma glucose and altered cholesterol levels .

- Histological Evaluation : Histological analyses revealed increased liver triglycerides and changes consistent with hepatic steatosis following exposure to this compound .

Data Tables

| Parameter | Control Group (mean) | This compound Group (mean) | Statistical Significance |

|---|---|---|---|

| Body Weight (g) | 25 | 22 | p < 0.05 |

| Plasma Glucose (mg/dL) | 120 | 78 | p < 0.01 |

| Liver Triglycerides (mg/g) | 50 | 80 | p < 0.05 |

Mechanism of Action

Methomyl-d3, like methomyl, exerts its effects by inhibiting acetylcholinesterase, an enzyme crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the insect.

Molecular Targets and Pathways:

Acetylcholinesterase: The primary target enzyme.

Nervous System Pathways: Disruption of normal nerve function due to acetylcholine accumulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated compounds like Methomyl-d3 are critical in analytical chemistry for their role in isotope dilution mass spectrometry (IDMS). Below is a detailed comparison with structurally or functionally analogous deuterated standards:

Methotrexate-d3 Dimethyl Ester

- Structure and Application : Methotrexate-d3 dimethyl ester (CAS RN: 432545-60-3) is a deuterated derivative of methotrexate, an antimetabolite drug. It replaces three hydrogen atoms in the methyl group, enhancing its utility as an internal standard in pharmacokinetic studies .

- Contrast with this compound : While both compounds serve as deuterated internal standards, Methotrexate-d3 is used in drug metabolism and oncology research, whereas this compound is tailored for environmental pesticide analysis. Methotrexate-d3’s applications focus on quantifying parent drugs and metabolites in biological matrices, contrasting with this compound’s role in agrochemical monitoring .

3-Methyl-d3-indole

- Structure and Application : 3-Methyl-d3-indole (CAS RN: R023796) is a deuterated aromatic compound used to study tryptophan metabolism and microbial biosynthesis. Its deuterium atoms are positioned on the methyl group, enabling precise tracking in metabolic pathways .

- Contrast with this compound: Unlike this compound, which is a pesticide analog, 3-Methyl-d3-indole supports biochemical research.

4-Hydroxy Mephenytoin-d3

- Structure and Application : 4-Hydroxy Mephenytoin-d3 (CAS RN: 61837-65-8) is a deuterated metabolite of the anticonvulsant mephenytoin. It aids in cytochrome P450 enzyme activity assays and pharmacokinetic profiling .

- Contrast with this compound : This compound is specific to clinical toxicology and drug interaction studies, whereas this compound is applied in environmental toxicology. Both enhance method accuracy via isotopic labeling but target distinct analytical niches .

Methyl-13C-d3-amine Hydrochloride

- Structure and Application : Methyl-13C-d3-amine hydrochloride (CAS RN: N/A) incorporates both carbon-13 and deuterium labels, making it ideal for nuclear magnetic resonance (NMR) and MS studies requiring multi-isotopic tracing .

- Contrast with this compound : Its dual isotopic labeling broadens its utility in mechanistic organic chemistry, contrasting with this compound’s single-purpose design for carbamate quantification .

Table 1. Comparative Overview of this compound and Analogous Deuterated Compounds

| Compound | Application | Molecular Formula | Key Isotopic Feature | Analytical Technique |

|---|---|---|---|---|

| This compound | Pesticide residue analysis | C₅H₇D₃N₂O₂S | Three deuterium atoms | LC-MS, GC-MS |

| Methotrexate-d3 ester | Drug metabolism studies | C₂₂H₂₃D₃N₈O₅ | Three deuterium atoms | LC-MS/MS |

| 3-Methyl-d3-indole | Tryptophan metabolism research | C₉H₅D₃N | Three deuterium atoms | GC-MS, NMR |

| 4-Hydroxy Mephenytoin-d3 | Pharmacokinetic assays | C₁₂H₁₁D₃N₂O₂ | Three deuterium atoms | LC-MS/MS |

| Methyl-13C-d3-amine HCl | Multi-isotope tracer studies | CH₃¹³CD₃·HCl | ¹³C + three deuterium atoms | NMR, MS |

Analytical Performance and Research Findings

This compound has been validated in methods achieving ≤1 ng/mL detection limits for methomyl in water and soil samples . For example, an LC-MS method using this compound as an internal standard demonstrated >98% recovery and <5% relative standard deviation (RSD), outperforming non-deuterated calibration methods . Similarly, Methotrexate-d3 ester showed 95–102% accuracy in human plasma assays, emphasizing the universal reliability of deuterated standards across disciplines .

Q & A

Q. How can Methomyl-d³ be synthesized with high isotopic purity for use as an internal standard?

Methomyl-d³ synthesis typically involves deuterium exchange reactions or selective deuteration of the parent compound. Key steps include:

- Deuteration protocol : Use of deuterated reagents (e.g., D₂O, CD₃OD) under controlled conditions to replace hydrogen atoms at specific positions.

- Purification : Chromatographic techniques (HPLC, GC) coupled with mass spectrometry (MS) to verify isotopic purity (>98%) .

- Characterization : NMR (¹H, ¹³C) and high-resolution MS to confirm structural integrity and isotopic enrichment .

Q. What are the best practices for preparing and storing Methomyl-d³ stock solutions to ensure stability?

- Stock preparation : Dissolve Methomyl-d³ in methanol or acetonitrile (1 mg/mL initial concentration) to minimize hydrolysis.

- Storage : Aliquot and store at -20°C in amber vials to prevent photodegradation and moisture absorption.

- Stability testing : Regular LC-MS/MS analysis to monitor degradation over time; discard if purity drops below 95% .

Q. How should researchers design experiments to assess Methomyl-d³ recovery rates in environmental matrices?

- Spike-and-recovery tests : Add known concentrations of Methomyl-d³ to soil/water samples and quantify recovery using LC-MS/MS.

- Matrix effects : Compare signal suppression/enhancement in matrix-matched vs. solvent-based calibrants .

- Controls : Include blank matrices and solvent-only replicates to identify contamination or interference .

Advanced Research Questions

Q. How can LC-MS/MS parameters be optimized for Methomyl-d³ quantification in complex biological samples?

- Ionization settings : Electrospray ionization (ESI) in positive mode with optimized capillary voltage (3–4 kV) and source temperature (300–350°C).

- Collision energy : Calibrate to fragment precursor ion (m/z 163.1 → 88.1 for Methomyl-d³) with minimal interference.

- Chromatography : Use a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve co-eluting analytes .

Q. How can discrepancies in Methomyl-d³ recovery rates across sample preparation methods be resolved?

- Method comparison : Perform parallel extractions using solid-phase extraction (SPE), liquid-liquid extraction (LLE), and QuEChERS to evaluate efficiency.

- Statistical analysis : Apply ANOVA or Bland-Altman plots to identify systematic biases between methods .

- Adjustments : Optimize pH, solvent polarity, or sorbent materials to mitigate matrix-specific interferences .

Q. What validation criteria are critical when using Methomyl-d³ as an internal standard in multi-residue analysis?

- Linearity : Ensure R² > 0.99 across the calibration range (e.g., 0.1–100 ng/mL).

- Precision : Intra-/inter-day CV < 15% for replicate analyses.

- Limit of detection (LOD) : Signal-to-noise ratio ≥ 3 for the lowest calibrant.

- Cross-reactivity : Test against structurally similar carbamates to confirm specificity .

Q. How can computational models complement experimental data to predict Methomyl-d³ degradation pathways?

- Quantum chemistry calculations : Use density functional theory (DFT) to simulate hydrolysis or photolysis mechanisms.

- Kinetic modeling : Integrate experimental half-life data with environmental variables (pH, temperature) to predict degradation rates.

- Validation : Compare predicted metabolites (e.g., methylamine-d³) with LC-HRMS results .

Data Management and Interpretation

Q. How should raw data from Methomyl-d³ studies be structured to ensure reproducibility?

- Metadata : Document instrument parameters, sample preparation steps, and calibration curves.

- File naming : Use consistent formats (e.g., YYYYMMDD_SampleID_Method).

- Archiving : Store raw spectra, chromatograms, and statistical outputs in open-access repositories (e.g., Zenodo) with DOI assignments .

Q. What strategies are effective for reconciling contradictory results in Methomyl-d³ stability studies?

- Error source analysis : Audit experimental conditions (e.g., temperature fluctuations, solvent purity).

- Replication : Repeat experiments across independent labs using standardized protocols.

- Meta-analysis : Pool data from published studies to identify trends or outliers .

Methodological Tables

Table 1. Key parameters for LC-MS/MS analysis of Methomyl-d³

| Parameter | Optimal Setting | Reference |

|---|---|---|

| Column | C18 (2.1 × 50 mm, 1.7 µm) | |

| Mobile Phase | 0.1% HCOOH in H₂O/ACN | |

| Ionization Mode | ESI+ | |

| Precursor → Product Ion | m/z 163.1 → 88.1 |

Table 2. Stability of Methomyl-d³ under varying storage conditions

| Condition | Degradation (%/month) | Reference |

|---|---|---|

| -20°C (amber vial) | <2% | |

| 4°C (transparent vial) | 10–15% | |

| Room temperature | 25–30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.